1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate
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Overview
Description
1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C17H11ClO4S and a molecular weight of 346.78 g/mol . This compound is characterized by the presence of a formyl group attached to a naphthalene ring, which is further connected to a chlorobenzenesulfonate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate typically involves the reaction of 2-naphthaldehyde with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonates .
Scientific Research Applications
1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorobenzenesulfonate moiety can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various biologically active compounds, which can exert effects on cellular processes such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate can be compared with similar compounds such as:
1-Formyl-2-naphthyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom, leading to different reactivity and applications.
2-Formyl-1-naphthyl 4-chlorobenzenesulfonate: Positional isomer with the formyl group attached to a different carbon on the naphthalene ring, resulting in different chemical properties.
1-Formyl-2-naphthyl 4-bromobenzenesulfonate:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4S/c18-13-6-8-14(9-7-13)23(20,21)22-17-10-5-12-3-1-2-4-15(12)16(17)11-19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTSREUWVIIAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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